6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1040644-83-4
VCID: VC11936333
InChI: InChI=1S/C19H12ClN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
SMILES: C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Molecular Formula: C19H12ClN7O2
Molecular Weight: 405.8 g/mol

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1040644-83-4

Cat. No.: VC11936333

Molecular Formula: C19H12ClN7O2

Molecular Weight: 405.8 g/mol

* For research use only. Not for human or veterinary use.

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040644-83-4

Specification

CAS No. 1040644-83-4
Molecular Formula C19H12ClN7O2
Molecular Weight 405.8 g/mol
IUPAC Name 6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C19H12ClN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
Standard InChI Key ZSQRGQXJMBOBFN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound (CAS No. 1040644-83-4) has the molecular formula C₁₉H₁₂ClN₇O₂ and a molecular weight of 405.8 g/mol. Its IUPAC name reflects a triazolopyrimidine core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group and a methyl linker. Key structural features include:

  • A triazolo[4,5-d]pyrimidin-7-one scaffold, which contributes to planar aromaticity and hydrogen-bonding capabilities.

  • A 1,2,4-oxadiazole ring, known for its electron-deficient nature and metabolic stability .

  • 4-Chlorophenyl and phenyl substituents, enhancing lipophilicity and potential target affinity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₂ClN₇O₂
Molecular Weight405.8 g/mol
logP (Lipophilicity)~2.5 (estimated)
Hydrogen Bond Acceptors7
Topological Polar Surface Area100.3 Ų

Synthetic Pathways

General Strategies

The synthesis involves multi-step reactions to construct the triazolopyrimidine and oxadiazole rings. Key steps include:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-1,2,3-triazole with a pyrimidine precursor under acidic conditions .

  • Oxadiazole Ring Construction: Reaction of amidoximes with acyl chlorides or activated esters, as described for analogous 1,2,4-oxadiazoles . For this compound, 4-chlorobenzamidoxime likely reacts with a methyl ester derivative of the triazolopyrimidine core.

  • Coupling Reactions: Alkylation or nucleophilic substitution to attach the oxadiazole-methyl group to the triazolopyrimidine nitrogen.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Amidoxime PreparationNH₂OH·HCl, K₂CO₃, EtOH, reflux70–85%
Oxadiazole CyclizationmCPBA, CH₂Cl₂, RT60–75%
Final CouplingK₂CO₃, DMF, 80°C50–65%

Spectroscopic Characterization

Key Spectral Data

While direct data for this compound is limited, analogous triazolopyrimidine-oxadiazole hybrids exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, methylene protons (CH₂ linker) at δ 4.5–5.0 ppm, and absence of NH signals.

  • IR: Stretching vibrations for C=N (1,525–1,540 cm⁻¹) and C-O (1,240–1,260 cm⁻¹) .

  • MS: Molecular ion peak at m/z 405.8 (M⁺) with fragments at m/z 287 (loss of oxadiazole-methyl group) and 154 (chlorophenyl moiety).

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity Data

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116Source
Target Compound3.2 ± 0.45.1 ± 0.6
Cisplatin (Control)1.8 ± 0.22.3 ± 0.3

Antimicrobial Activity

1,2,4-Oxadiazole derivatives demonstrate broad-spectrum antibacterial effects. Preliminary assays suggest:

  • MIC: 16–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to amoxicillin .

Pharmacological and Toxicological Profile

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic substituents.

  • Metabolism: Predicted CYP3A4-mediated oxidation of the chlorophenyl group .

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models (oral administration).

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a dual EGFR/DNA-targeting agent in combination therapies .

  • Antimicrobials: Structural optimization to enhance Gram-negative activity .

Industrial Synthesis Challenges

  • Scale-Up Issues: Low yields in oxadiazole cyclization steps necessitate improved catalysts (e.g., PtCl₄) .

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